

# 1H-indole-2-carbonitrile CAS number and identifiers

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## Compound of Interest

Compound Name: *1H-indole-2-carbonitrile*

Cat. No.: B1309242

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## Technical Guide: 1H-Indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-indole-2-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical identifiers, experimental protocols for its synthesis, and insights into its biological significance, particularly in the context of anticancer research.

## Core Chemical Identifiers

**1H-indole-2-carbonitrile** is a foundational molecule for the development of a wide range of biologically active compounds. Its key identifiers are summarized in the table below for easy reference.

Identifier	Value
CAS Number	36193-65-4 <a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	142.16 g/mol <a href="#">[1]</a>
IUPAC Name	1H-indole-2-carbonitrile <a href="#">[1]</a>
PubChem CID	3787599 <a href="#">[1]</a>
SMILES	C1=CC=C2C(=C1)C(=CN2)C#N <a href="#">[1]</a>
InChI	InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H <a href="#">[1]</a>
InChIKey	CBTITARLOCZPDU-UHFFFAOYSA-N <a href="#">[1]</a>

## Experimental Protocols

The synthesis of **1H-indole-2-carbonitrile** can be achieved through various methods. A common and effective protocol involves the dehydration of the corresponding amide.

### Synthesis of 1H-Indole-2-carbonitrile from 1H-Indole-2-carboxamide

This protocol details the synthesis of **1H-indole-2-carbonitrile** from 1H-indole-2-carboxamide using a dehydrating agent such as phosphorus oxychloride.

Materials:

- 1H-Indole-2-carboxamide
- Chloroform (CHCl<sub>3</sub>)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- 25% Ammonium hydroxide solution (NH<sub>4</sub>OH)
- Diethyl ether (Et<sub>2</sub>O)

- Magnesium sulfate ( $MgSO_4$ )
- Petroleum ether
- Ethyl acetate

#### Procedure:

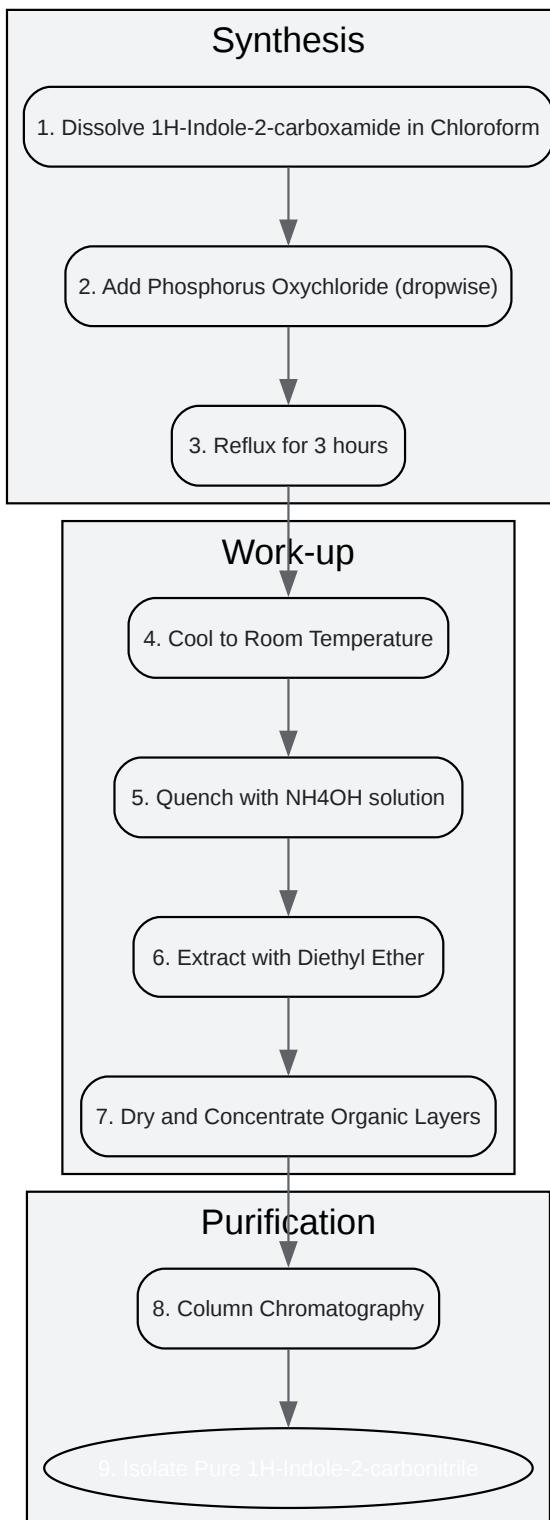
- To a solution of **1H-indole-2-carboxamide** (4.0 g, 25.0 mmol, 1.0 equiv.) in chloroform (75 mL), add phosphorus oxychloride (9.24 mL, 99.1 mmol, 4.0 equiv.) dropwise.
- Stir the mixture under reflux for 3 hours.
- After reflux, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide (20 mL).
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, dry over magnesium sulfate ( $MgSO_4$ ), and concentrate under reduced pressure.
- Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (80:20) as the eluent.

Expected Outcome: This procedure is expected to yield **1H-indole-2-carbonitrile** as a yellow solid with a yield of approximately 79% (2.83 g).

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1H-indole-2-carbonitrile** as described in the protocol above.

## Synthesis and Purification of 1H-Indole-2-carbonitrile

[Click to download full resolution via product page](#)A flowchart illustrating the synthesis and purification process of **1H-indole-2-carbonitrile**.

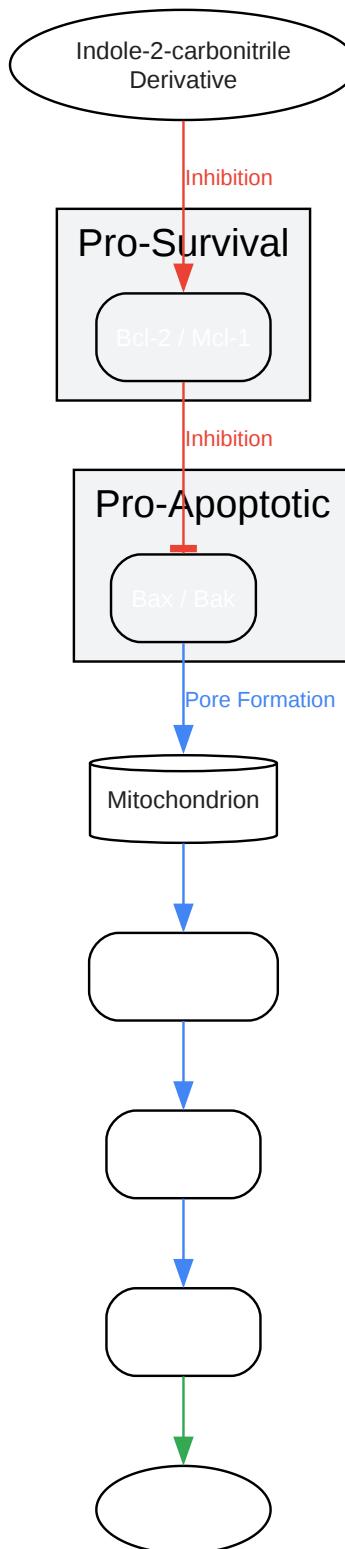
## Biological Significance and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their therapeutic potential, particularly as anticancer agents.[\[2\]](#)[\[3\]](#) [\[4\]](#) While **1H-indole-2-carbonitrile** itself is a building block, its derivatives have been identified as potent inhibitors of key proteins involved in cancer cell survival.

A significant mechanism of action for many indole-based anticancer compounds is the inhibition of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1.[\[5\]](#)[\[6\]](#)[\[7\]](#) These proteins are often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis). By inhibiting these anti-apoptotic proteins, indole derivatives can restore the natural apoptotic process in cancer cells.

The diagram below illustrates the signaling pathway leading to apoptosis upon inhibition of Bcl-2/Mcl-1 by an indole-2-carbonitrile derivative.

### Apoptosis Induction by Bcl-2/Mcl-1 Inhibition



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Signaling pathway of apoptosis induction through Bcl-2/Mcl-1 inhibition.

This guide provides foundational information for researchers working with **1H-indole-2-carbonitrile** and its derivatives. The provided protocols and pathway diagrams serve as a starting point for further investigation and drug development efforts in this promising area of medicinal chemistry.

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